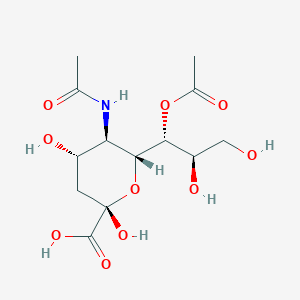
N-acetyl-7-O-acetylneuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-7-O-acetylneuraminic acid (Neu5,7Ac2) is a sialic acid derivative that plays an important role in various biological processes. Sialic acids are a family of acidic sugars that are found on the surface of many cells and are involved in cell-cell interactions, immune responses, and other physiological processes. Neu5,7Ac2 is a rare sialic acid that has been the subject of scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Biochemical Engineering of Sialic Acid
- Research has shown the potential of bioengineering bacterial polymer inclusions for synthesizing N-acetylneuraminic acid. This method involves immobilizing enzymes to biopolyester beads in vivo, demonstrating a cost-efficient process for production and isolation (Hooks et al., 2013).
- Another study highlights the biochemical engineering of the N-acyl side chain of sialic acid and its biological implications, including its role in virus-host cell interactions and cellular receptor functions (Keppler et al., 2001).
Molecular Dynamics and Quantum Mechanical Studies
- Molecular dynamics simulation and quantum mechanical calculations have been used to study the structure and conformation of α-D-N-acetylneuraminic acid. This research provides insights into its role in molecular recognition processes (Priyadarzini et al., 2012).
Propiedades
Número CAS |
18529-63-0 |
|---|---|
Nombre del producto |
N-acetyl-7-O-acetylneuraminic acid |
Fórmula molecular |
C13H21NO10 |
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |
Clave InChI |
DUOKWMWKFGDUDQ-ZXQYLZRESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



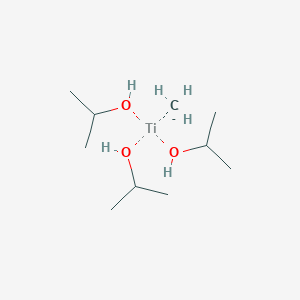

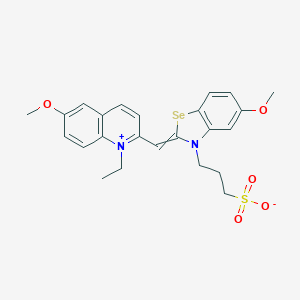


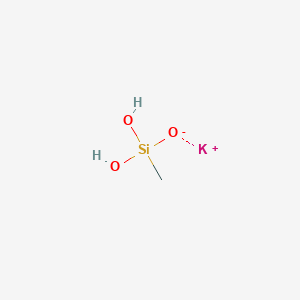
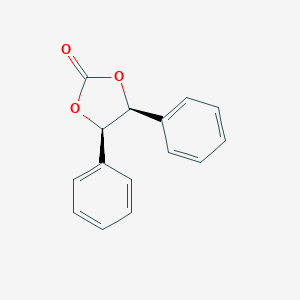
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
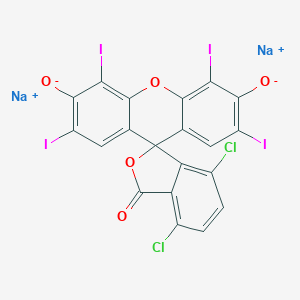
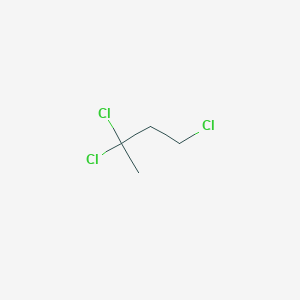
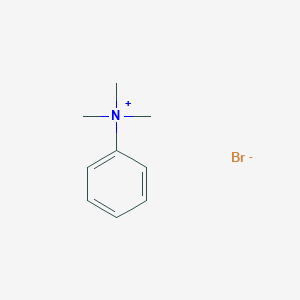
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
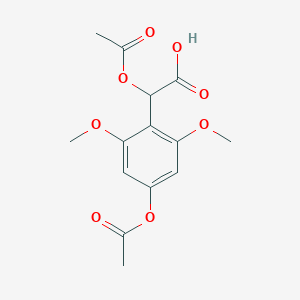
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)